1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-
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Overview
Description
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- is a compound belonging to the pyrrole family, characterized by a five-membered nitrogen-containing ring This compound is notable for its unique structural features, which include a sulfonyl group attached to a phenyl ring and a methylphenyl group
Preparation Methods
The synthesis of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- typically involves the Paal-Knorr pyrrole synthesis method. This method includes the condensation of 2,5-dimethoxytetrahydrofuran with sulfonamines in the presence of a catalytic amount of iron (III) chloride. The reaction is carried out under mild conditions in water, yielding N-substituted pyrroles in good to excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common reagents and conditions for these reactions include the use of strong oxidizing or reducing agents, catalytic amounts of transition metals, and specific solvents to facilitate the reactions. The major products formed from these reactions vary depending on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- involves its interaction with molecular targets and pathways within biological systems. The sulfonyl group and the phenyl rings play crucial roles in its binding affinity and specificity towards target proteins. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-(4-methylphenyl)-: Shares a similar core structure but lacks the sulfonyl group, resulting in different chemical properties and reactivity.
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-:
1-(4-Methylphenyl)-1H-pyrrole: Another related compound with variations in its substituent groups, leading to distinct properties and uses.
The uniqueness of 1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl- lies in its specific combination of functional groups, which confer unique reactivity and potential for diverse applications.
Properties
CAS No. |
153633-35-3 |
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Molecular Formula |
C17H15NO2S |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-phenylpyrrole |
InChI |
InChI=1S/C17H15NO2S/c1-14-7-9-17(10-8-14)21(19,20)18-12-11-16(13-18)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
UNGZBZIOUPVYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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